N~2~-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that belongs to the class of sulfonyl glycinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Glycinamide Backbone: This step involves the reaction of glycine with appropriate amines under controlled conditions to form the glycinamide backbone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Substitution Reactions: The ethoxy and methoxy phenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]acetamide
- N~2~-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]propionamide
Uniqueness
N~2~-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl glycinamide structure differentiates it from other similar compounds, potentially leading to unique applications and mechanisms of action.
Properties
IUPAC Name |
2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-4-31-23-12-8-6-10-21(23)26(32(28,29)19-15-13-18(2)14-16-19)17-24(27)25-20-9-5-7-11-22(20)30-3/h5-16H,4,17H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOAYZGRBVYXCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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